Beheneth-3 Beheneth-3
Brand Name: Vulcanchem
CAS No.: 297176-96-6
VCID: VC3017901
InChI: InChI=1S/C28H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-30-25-27-32-28-26-31-24-22-29/h29H,2-28H2,1H3
SMILES: CCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCO
Molecular Formula: C28H58O4
Molecular Weight: 458.8 g/mol

Beheneth-3

CAS No.: 297176-96-6

Cat. No.: VC3017901

Molecular Formula: C28H58O4

Molecular Weight: 458.8 g/mol

* For research use only. Not for human or veterinary use.

Beheneth-3 - 297176-96-6

Specification

CAS No. 297176-96-6
Molecular Formula C28H58O4
Molecular Weight 458.8 g/mol
IUPAC Name 2-[2-(2-docosoxyethoxy)ethoxy]ethanol
Standard InChI InChI=1S/C28H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-30-25-27-32-28-26-31-24-22-29/h29H,2-28H2,1H3
Standard InChI Key YRZKBYUVHVPTOG-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCO
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCO

Introduction

Chemical Identity and Structure

Beheneth-3, also known as PEG-3 behenyl ether, is an ethoxylated docosanol derivative with the molecular formula C28H58O4 and a molecular weight of approximately 458.8 g/mol . Its IUPAC name is 2-[2-(2-docosoxyethoxy)ethoxy]ethanol, and it belongs to the broader family of alkyl polyethylene glycol (PEG) ethers.

ParameterInformation
CAS Number297176-96-6
Molecular FormulaC28H58O4
Molecular Weight458.8 g/mol
IUPAC Name2-[2-(2-docosoxyethoxy)ethoxy]ethanol
Standard InChIInChI=1S/C28H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-30-25-27-32-28-26-31-24-22-29/h29H,2-28H2,1H3
Standard InChIKeyYRZKBYUVHVPTOG-UHFFFAOYSA-N
SMILESCCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCO
SynonymsPEG-3 behenyl ether, 2-(2-(2-(Docosyloxy)ethoxy)ethoxy)ethanol

Structurally, Beheneth-3 consists of a behenyl (docosyl) chain—a 22-carbon alkyl chain—attached to a polyethylene glycol chain with three ethoxy units. The compound is amphiphilic, possessing both hydrophilic and hydrophobic regions, which contributes to its effectiveness as an emulsifier.

Physical and Chemical Properties

Beheneth-3 exhibits specific physical and chemical properties that make it valuable for industrial applications:

PropertyCharacteristic
Physical StateNot specifically stated in literature, likely a waxy solid at room temperature
SolubilityPartially soluble in water, soluble in many organic solvents
HLB ValueLow to moderate (characteristic of PEG-3 ethers)
Chemical StabilityStable under normal storage conditions
CompatibilityCompatible with many cosmetic ingredients

The compound's relatively short ethoxylation chain (3 units) gives it moderate hydrophilicity while maintaining significant lipophilic character, allowing it to effectively bridge oil and water phases in emulsions.

Manufacturing Process

Beheneth-3 is typically manufactured through an ethoxylation process, wherein behenyl alcohol (docosanol) reacts with ethylene oxide under controlled conditions. This process is similar to the production of other alkyl PEG ethers, where the number in the compound name indicates the average number of ethylene oxide units added to the alkyl chain.

The production follows this general reaction scheme:

  • Behenyl alcohol + 3 Ethylene oxide → Beheneth-3

Manufacturing considerations include:

  • Temperature and pressure control

  • Catalyst selection

  • Purification to remove unreacted starting materials

  • Quality control to ensure consistent ethoxylation degree

Industrial Applications

Cosmetic Formulations

Beheneth-3's primary application is in the cosmetic industry as an emulsifier and surfactant. Its ability to stabilize mixtures of oil and water makes it particularly valuable in formulations for creams, lotions, and other personal care products. The ethoxylated structure contributes to its solubilizing properties, enhancing the delivery of active ingredients in cosmetic formulations.

In cosmetic products, Beheneth-3 serves multiple functions:

  • Stabilizes emulsions

  • Improves texture and consistency

  • Enhances product shelf-life

  • Facilitates the incorporation of active ingredients

Formulation Optimization

Research indicates that ethoxylated compounds like Beheneth-3 can be optimized in formulations using design approaches such as Box-Behnken experimental design . This methodology helps identify the optimal concentration of components to achieve desired rheological, sensorial, and moisturizing properties in cosmetic formulations.

When formulating with Beheneth-3, factors to consider include:

  • Interaction with other emulsifiers and thickeners

  • Effect on product viscosity and stability

  • Sensory characteristics of the final product

  • Compatibility with other formulation components

Comparative Analysis with Related Compounds

Beheneth-3 is part of a larger family of alkyl PEG ethers that includes compounds with varying alkyl chain lengths and degrees of ethoxylation. A notable related compound is Beheneth-25, which has a significantly higher degree of ethoxylation (25 units compared to 3) .

CompoundEthoxylation DegreePrimary Applications
Beheneth-33Emulsifier in oil-in-water emulsions, stabilizer
Beheneth-2525Emulsifier, thickener, conditioning agent in cosmetics (70% market share) and personal care (25% market share)
Other Alkyl PEG EthersVariousEmulsifiers, surfactants, solubilizers in various applications

The degree of ethoxylation significantly affects the properties and applications of these compounds. Generally, as the number of ethoxy units increases:

  • Water solubility increases

  • Oil solubility decreases

  • Hydrophilic-lipophilic balance (HLB) value increases

  • Emulsifying properties change

Safety AspectFinding
Dermal IrritationAlkyl PEG ethers with lower ethoxylation can potentially cause mild irritation
SensitizationGenerally low potential for sensitization when properly formulated
Systemic ToxicityLimited data, but expected to have low systemic toxicity based on similar compounds
Environmental ImpactLimited biodegradation data specific to Beheneth-3

Potential concerns with ethoxylated compounds include the presence of impurities such as 1,4-dioxane and unreacted ethylene oxide, which manufacturers need to control to ensure product safety .

Research Findings and Future Directions

Current Research

Research on Beheneth-3 specifically is limited, but studies on related ethoxylated compounds suggest:

  • Properties can be tailored for specific applications by adjusting the length of the ethylene oxide chain

  • The alkyl chain length influences solubility and compatibility with various formulation components

  • Optimization of the synthesis and application can improve performance while minimizing environmental impact

Future Research Opportunities

Future research directions for Beheneth-3 could include:

  • Development of more sustainable production methods

  • In-depth safety assessments specific to Beheneth-3

  • Exploration of novel applications beyond traditional cosmetic uses

  • Structure-function relationship studies to better understand performance characteristics

  • Development of analytical methods for more accurate determination of Beheneth-3 in complex formulations

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